2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O2/c1-14(2)8-6-11-10-12(4-5-13(11)20-14)19-9-3-7-15(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAELHYITLRGWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)OCCCC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Dimethyl 6 4,4,4 Trifluorobutoxy 2h Chromene and Its Analogues
Retrosynthetic Analysis of the 2,2-Dimethyl-2H-chromene Core Structure
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene, the analysis can be approached by disconnecting the chromene ring and the ether linkage at the C-6 position.
Two primary retrosynthetic disconnections for the 2,2-dimethyl-2H-chromene core are considered:
C-O and C-C bond disconnection: This involves a disconnection of the pyran ring, leading back to a suitably substituted phenol (B47542) and a five-carbon isoprenoid unit. This is the most common and convergent approach.
Rearrangement-based disconnection: This approach considers the chromene as a product of a sigmatropic rearrangement, typically a Claisen rearrangement of a propargyl ether, followed by cyclization.
Based on the primary retrosynthetic disconnection, the key precursors for forming the 2,2-dimethyl-2H-chromene ring are a phenolic compound and a C5 electrophile or its equivalent.
Phenolic Precursor : For the target molecule, the key phenolic precursor is 4-(4,4,4-trifluorobutoxy)phenol . This intermediate already contains the required ether side chain.
Isoprenoid Precursor : Several reagents can serve as the five-carbon building block to form the dimethylpyran ring. Common choices include:
Prenyl bromide (1-bromo-3-methyl-2-butene) : Used for direct C-alkylation of the phenol, followed by oxidative cyclization.
3-Methyl-2-butenal (B57294) (Prenal) : Reacts with phenols via condensation to form the chromene ring, often under thermal or catalytic conditions. squarespace.com
3-Hydroxyisovaleraldehyde dimethyl acetal : A stable precursor that condenses with phenols, catalyzed by agents like pyridine (B92270). rsc.org
3-Methyl-1-butyn-3-ol : Used to form a propargyl ether with the phenol, which then undergoes thermal rearrangement and cyclization. clockss.org
The introduction of the 4,4,4-trifluorobutoxy group is a critical step in the synthesis of the target molecule. The most logical and widely used method for forming such an aryl ether is the Williamson ether synthesis. wikipedia.org
This strategy involves two potential pathways:
Pre-formation of the ether: The 4,4,4-trifluorobutoxy side chain is installed on a simple phenolic precursor, like hydroquinone (B1673460), prior to the chromene ring formation. This involves the reaction of hydroquinone with a 4,4,4-trifluorobutyl halide (e.g., 1-bromo-4,4,4-trifluorobutane) or a sulfonate ester (e.g., 4,4,4-trifluorobutyl tosylate) in the presence of a base (e.g., K₂CO₃, NaH). A significant challenge in this approach is achieving selective mono-alkylation of hydroquinone, as di-alkylation is a common competing reaction. acgpubs.org The resulting 4-(4,4,4-trifluorobutoxy)phenol then serves as the key precursor for the subsequent chromene ring synthesis.
Post-formation of the ether: The chromene ring is first constructed on a phenol containing a suitable functional group at the 6-position, such as a hydroxyl group (forming 2,2-dimethyl-2H-chromen-6-ol). The 4,4,4-trifluorobutoxy group is then introduced in a later step via Williamson ether synthesis. This approach avoids the potential issue of hydroquinone di-alkylation but requires that the subsequent chromene-forming reactions are compatible with a free phenolic hydroxyl group.
The Williamson ether synthesis follows an Sₙ2 mechanism, where the phenoxide ion acts as a nucleophile attacking the primary carbon of the alkyl halide or tosylate. wikipedia.orglumenlearning.com
Conventional Approaches to 2,2-Dimethyl-2H-chromene Synthesis
Traditional methods for synthesizing the 2,2-dimethyl-2H-chromene skeleton have been established for decades and rely on fundamental organic reactions.
The earliest syntheses of 2,2-dialkyl-2H-chromenes were reported in the late 1930s and involved the reaction of coumarins with Grignard reagents. clockss.org However, this method is limited by the availability of the corresponding coumarin (B35378) precursors.
Other significant historical methods include:
Thermal Rearrangement of Phenyl Propargyl Ethers : This method involves the O-alkylation of a phenol with a substituted propargyl halide, followed by thermal rearrangement (Claisen rearrangement) and subsequent intramolecular cyclization (6-endo-trig) to yield the 2,2-dimethyl-2H-chromene. This has been a widely utilized and general method. clockss.orgresearchgate.net
Dehydration of Chromanols : A two-step process where a 2,2-dimethyl-4-chromanone is first reduced to the corresponding 2,2-dimethyl-4-hydroxychroman using reducing agents like sodium borohydride. The resulting chromanol is then dehydrated under acidic conditions (e.g., with p-toluenesulfonic acid) to form the 2H-chromene. clockss.org
Condensation with α,β-Unsaturated Aldehydes : The direct condensation of phenols with α,β-unsaturated aldehydes like 3-methyl-2-butenal, often catalyzed by a base or Lewis acid, provides a more direct route to the chromene skeleton. rsc.org
While effective, traditional methods for chromene synthesis often present several challenges:
Reaction Time : Many conventional methods require long reaction times. For instance, the thermal rearrangement of propargyl ethers often necessitates refluxing in high-boiling solvents for several hours. clockss.org
Byproduct Formation : The condensation of phenols with unsaturated aldehydes can lead to the formation of ortho-quinone methide intermediates, which may polymerize or lead to other byproducts if not efficiently trapped in the desired cyclization pathway. squarespace.com Acid-catalyzed dehydration of chromanols can also lead to rearrangement products.
Harsh Conditions : Many protocols require harsh conditions, such as high temperatures or the use of strong acids or bases, which may not be compatible with sensitive functional groups on the starting materials. squarespace.com
| Method | Typical Challenges |
| Grignard Reaction on Coumarins | Limited substrate scope, multi-step precursor synthesis. |
| Thermal Rearrangement | High temperatures, long reaction times, potential for side reactions. |
| Dehydration of Chromanols | Multi-step process, harsh acidic conditions, potential for rearrangements. |
| Phenol-Aldehyde Condensation | Byproduct formation (polymers), variable yields, regioselectivity issues. |
Modern and Optimized Synthetic Strategies for 2,2-Dimethyl-2H-chromenes
To overcome the limitations of conventional methods, a variety of modern and more efficient synthetic strategies have been developed, often employing catalytic systems. These methods offer milder reaction conditions, shorter reaction times, and higher yields.
Key modern approaches include:
Transition Metal Catalysis : Various transition metals have been employed to catalyze the formation of the chromene ring.
Gold Catalysis : Gold catalysts can efficiently promote the cycloisomerization of aryl propargyl ethers under mild conditions.
Iron Catalysis : Iron(III) chloride has been used to catalyze the cyclization of 2-propargylphenols. uva.nl
Cobalt Catalysis : Cobalt-porphyrin complexes can catalyze the reaction of salicyl-N-tosylhydrazones with terminal alkynes to form 2H-chromenes through a metallo-radical pathway. uva.nlmsu.edu
Organocatalysis : Metal-free catalytic systems have gained prominence. For example, pyridine can be used to catalyze the condensation of phenols with 3-hydroxyisovaleraldehyde dimethyl acetal. rsc.org Tandem reactions like oxa-Michael/Henry reactions have also been developed under organocatalytic conditions. msu.edu
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. A notable example is the direct, catalyst-free condensation of phenols with 3-methyl-2-butenal under microwave irradiation, which proceeds under neutral conditions and tolerates sensitive functional groups. squarespace.comresearchgate.net This method offers a significant improvement in efficiency and is considered a green chemistry approach. nih.gov
Lewis Acid Catalysis : Lewis acids like ytterbium triflate can catalyze the reaction between salicylaldehydes and olefins to form 2,2-dimethyl-2H-chromenes, although this can be a two-step process with moderate yields. msu.edu
| Strategy | Catalyst/Condition | Advantages |
| Transition Metal Catalysis | Au, Fe, Co complexes | High efficiency, mild conditions, good functional group tolerance. uva.nlmsu.edu |
| Organocatalysis | Pyridine, Amines | Metal-free, avoids toxic catalysts. rsc.org |
| Microwave-Assisted Synthesis | Microwave Irradiation | Drastically reduced reaction times, often catalyst-free, improved yields, green approach. squarespace.comresearchgate.net |
| Lewis Acid Catalysis | Yb(OTf)₃, AlCl₃ | Promotes cyclization under specific conditions. msu.edu |
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture. rsc.org
In the context of 2H-chromene synthesis, MAOS has been successfully applied to various reaction types, including multicomponent reactions (MCRs). For instance, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been achieved through MCRs under microwave irradiation, demonstrating the method's utility in constructing complex molecular architectures in good yields. nih.gov The key advantages of MAOS in this context include a significant reduction in reaction time from hours to minutes and an improvement in product yields. rsc.orgjmest.org
A general representation of a microwave-assisted synthesis of a 2H-chromene derivative is depicted below:
Reactants: A phenol derivative, an α,β-unsaturated aldehyde, and a catalyst (if required).
Conditions: Microwave irradiation at a specific temperature and time.
Outcome: Formation of the 2H-chromene ring system.
The regioselective synthesis of 2,2-dimethyl-2H-chromenes has also been effectively achieved using microwave assistance, highlighting the control and efficiency this method offers. researchgate.net
Catalyst-Free and Green Chemistry Approaches in Chromene Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and environmentally benign methods for chromene synthesis. benthamdirect.com These approaches aim to minimize the use of hazardous reagents and solvents, reduce waste, and improve atom economy.
One notable example is the use of glycerol (B35011) as a reusable and biodegradable promoting medium for the synthesis of 2-amino-4H-chromenes. bohrium.com This method avoids the need for a catalyst and allows for the recovery and recycling of the solvent, making it an environmentally friendly alternative. bohrium.com The reaction proceeds through a tandem Knoevenagel-Michael condensation mechanism. bohrium.com
Key features of green chemistry approaches in chromene synthesis include:
Use of non-toxic, renewable solvents like water or glycerol. bohrium.comresearchgate.net
Avoidance of hazardous catalysts. bohrium.com
High atom economy and reduced waste generation. benthamdirect.com
Often milder reaction conditions.
The development of such methods is crucial for the sustainable production of chromene derivatives.
Metal-Catalyzed Reactions for 2H-Chromene Ring Construction (e.g., Rhodium-catalyzed annulations)
Transition metal catalysis plays a pivotal role in the synthesis of complex organic molecules, and 2H-chromene ring construction is no exception. researchgate.net Rhodium-catalyzed reactions, in particular, have proven to be highly effective for the synthesis of 2,2-disubstituted 2H-chromenes. nih.govscispace.com
One prominent example is the rhodium-catalyzed [5+1] annulation of 2-alkenylphenols with allenes. nih.govscispace.comresearchgate.net This reaction is atom-economical and allows for the formation of the 2,2-disubstituted 2H-chromene skeleton in a single step with a broad substrate scope. nih.govrsc.org The mechanism is thought to involve a C-H activation step. nih.gov
Another rhodium(III)-catalyzed approach involves a redox-neutral C–H activation/[3 + 3] annulation cascade of N-phenoxyacetamides and methyleneoxetanones to produce 2H-chromene-3-carboxylic acids. acs.org This method demonstrates good functional group tolerance. acs.org
| Catalyst System | Reactants | Reaction Type | Key Features |
|---|---|---|---|
| Rhodium(III) | 2-Alkenylphenols and Allenes | [5+1] Annulation | Atom-economical, high versatility. nih.govscispace.com |
| Rhodium(III) | N-Phenoxyacetamides and Methyleneoxetanones | [3+3] Annulation | Redox-neutral, good functional group compatibility. acs.org |
Multicomponent Reaction (MCR) Strategies for Chromene Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates structural features of each reagent. ijlsci.innih.gov This approach is particularly valuable for building molecular complexity and diversity in a time- and resource-efficient manner. rsc.org
MCRs have been widely employed for the synthesis of various chromene derivatives, especially 2-amino-4H-chromenes. nih.govvjs.ac.vn A typical MCR for the synthesis of 2-amino-4H-chromenes involves the reaction of an aldehyde, malononitrile, and a phenol derivative. researchgate.net These reactions can often be performed under green conditions, for example, using water as a solvent and a reusable catalyst. researchgate.net
The advantages of MCRs in chromene synthesis include:
Operational Simplicity: One-pot synthesis reduces the number of purification steps. ijlsci.in
High Atom Economy: Most of the atoms of the starting materials are incorporated into the final product.
Diversity-Oriented Synthesis: Allows for the rapid generation of a library of compounds by varying the starting materials. nih.gov
Specific Synthetic Pathways Relevant to this compound
The synthesis of the target compound, this compound, requires a combination of methods to construct the chromene core with the specific substitution pattern.
Stepwise Synthesis of 6-Substituted 2,2-Dimethyl-2H-chromenes
The synthesis of 6-substituted 2,2-dimethyl-2H-chromenes often involves a stepwise approach. A common strategy is the reaction of a suitably substituted phenol with an α,β-unsaturated aldehyde or ketone. For the synthesis of 2,2-dimethyl-2H-chromenes, 3-methyl-2-butenal is a common reagent.
The general reaction involves the condensation of a phenol with 3-methyl-2-butenal in the presence of a catalyst, such as pyridine, to form the 2,2-dimethyl-2H-chromene ring. The substituent at the 6-position of the chromene is determined by the substituent on the starting phenol. For the target compound, a 4-(4,4,4-trifluorobutoxy)phenol would be the required starting material.
Functional Group Transformations and Derivatization for Alkoxy Side Chains
The introduction of the 6-(4,4,4-trifluorobutoxy) side chain can be achieved through functional group transformations. One common method is the Williamson ether synthesis, where a phenol is reacted with an alkyl halide in the presence of a base.
Stereoselective Synthesis of Chiral Chromene Analogues
The generation of chiral chromene analogues, including derivatives structurally related to this compound, relies on a variety of advanced stereoselective synthetic methodologies. These approaches are critical for accessing specific enantiomers, which is often essential for pharmacological applications. Key strategies include transition metal-catalyzed asymmetric reactions, organocatalyzed processes, and the use of chiral auxiliaries to control the stereochemical outcome of reactions.
A prominent strategy for inducing chirality is the asymmetric functionalization of the double bond in a pre-existing 2H-chromene scaffold. Transition-metal catalysis has proven to be a powerful tool in this regard. For instance, copper(I) hydride-catalyzed hydroallylation of 2H-chromenes and their thio-analogues with allylic phosphate (B84403) electrophiles allows for the highly efficient and atom-economical synthesis of 4-allyl chromanes. rsc.org This method has been shown to produce a series of 4-allyl chromanes and thiochromanes in high yields and with excellent enantioselectivities. rsc.org
Another effective method involves the kinetic resolution of racemic 2-substituted 2H-chromenes. A highly efficient kinetic resolution has been achieved through Cu-catalyzed asymmetric hydroboration, which provides a one-step synthesis of chiral flavan-3-ols containing two adjacent stereogenic centers. nih.gov This approach has demonstrated high kinetic resolution factors, leading to products with exceptional enantiomeric excess. nih.gov
Organocatalysis offers a complementary, metal-free approach to the enantioselective synthesis of chromene derivatives. For example, optically active pyrano[3,2-c]chromenes have been synthesized through an asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles, yielding the target molecules with excellent enantioselectivities. rsc.org Similarly, chiral 2-amino-4H-chromene derivatives have been obtained from 2-alkyl-substituted phenols through a one-pot cascade reaction involving C–H oxidation, Michael addition, and ring closure sequences, utilizing a binaphthyl-modified organocatalyst. tandfonline.com
Furthermore, the Sharpless asymmetric dihydroxylation is a well-established and reliable method for creating chiral diols from an alkene precursor. This technique has been successfully applied to the synthesis of enantiomerically enriched cis-diols from 2,2-dimethyl-2H-chromene derivatives. nih.gov The resulting diols are versatile intermediates that can be further elaborated to introduce other functionalities with controlled stereochemistry. nih.gov
The following tables summarize key findings from various stereoselective synthetic methodologies applicable to the synthesis of chiral chromene analogues.
| Catalyst System | Reaction Type | Substrate Scope | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| CuCl/(R,R)-Ph-BPE | Hydroallylation | 2H-Chromenes and 2H-Thiochromenes | 4-Allyl Chromanes and Thiochromanes | Up to 91% | Up to 99% | rsc.org |
| Copper Catalyst | Asymmetric Hydroboration (Kinetic Resolution) | Racemic 2-Substituted 2H-Chromenes | Chiral Flavan-3-ols | - | >99% for most products | nih.gov |
| Ni(II)–bis(oxazoline) complex / p-TSOH | One-pot reaction | ortho-Quinone Methides and Dicarbonyls | Enantioenriched 4H-Chromenes | High yields | Up to 95% | nih.gov |
| Chiral Ir(I) Catalyst | Cascade Allylation/Cyclization | 1-(Methylthio)-2-nitroenamines and 2-(1-Hydroxyallyl)phenols | 2-Amino-3-nitro-4H-chromene derivatives | 55–99% | 50–99% | rsc.org |
| Catalyst/Method | Reaction Type | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Binaphthyl-modified organocatalyst | One-pot Cascade (C–H oxidation/Michael addition/ring closure) | 2-Alkyl-substituted Phenol Derivatives | Chiral 2-Amino-4H-chromenes | Moderate to high | Excellent | tandfonline.com |
| Organocatalyst | Domino Reaction | 4-Hydroxy-2H-chromen-2-ones and Malononitriles | Optically Active Pyrano[3,2-c]chromenes | Up to 94% | Up to 99% | rsc.org |
| Sharpless Asymmetric Dihydroxylation | Dihydroxylation | 2,2-Dimethyl-2H-chromene Derivatives | Enantiomerically Enriched cis-Diols | - | - | nih.gov |
These methodologies underscore the diverse and powerful strategies available for the synthesis of chiral chromene analogues. The choice of a particular method depends on the desired stereochemistry and the specific functional groups present in the target molecule. The compatibility of these methods with various substituents on the chromene ring suggests their potential applicability to the synthesis of chiral analogues of this compound.
Structure Activity Relationship Sar Studies of 2,2 Dimethyl 6 4,4,4 Trifluorobutoxy 2h Chromene Analogues
Identification of Critical Structural Features for Biological Potency
The 2,2-dimethyl-2H-chromene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Research has consistently demonstrated that the core chromene ring system is essential for the biological activity of these analogues. The gem-dimethyl group at the C-2 position and the pyran ring are critical for maintaining the conformational rigidity of the molecule, which is often a prerequisite for effective binding to target proteins. Furthermore, the aromatic phenolic ring serves as a versatile platform for the introduction of various substituents that can modulate the electronic and steric properties of the molecule, thereby influencing its biological profile.
Impact of Substituent Variations on the 2,2-Dimethyl-2H-chromene Core
Effects of C-6 Position Derivatization on Activity (e.g., trifluorobutoxy, other alkoxy, halogen, alkynyl groups)
The C-6 position of the 2,2-dimethyl-2H-chromene ring has been a primary focus for derivatization to enhance biological activity. The nature of the substituent at this position can significantly influence the compound's potency and selectivity.
The introduction of an alkoxy group, such as the 4,4,4-trifluorobutoxy group, is a key modification. While direct comparative data for the trifluorobutoxy substituent is limited in the provided search results, the presence of a 3,4-dimethoxybenzenesulfonyl group at a related position in an analogue showed strong inhibitory activity in a hypoxia-inducible factor-1 (HIF-1) pathway assay, with IC50 values in the range of 1.5–17 μM. nih.gov This suggests that the electronic and steric properties of alkoxy substituents are critical.
Halogenation at the C-6 position has also been explored. For instance, a 6-bromo analogue of a 3-nitro-2-(trifluoromethyl)-2H-chromene was found to be a moderately potent P2Y6 receptor antagonist. nih.gov This indicates that the introduction of a halogen can be a viable strategy to modulate activity.
Furthermore, the incorporation of alkynyl groups at the C-6 position has been shown to be a fruitful approach. In a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, 6-alkynyl analogues were synthesized and evaluated as P2Y6 receptor antagonists. The 6-ethynyl derivative demonstrated a twofold increase in antagonist affinity compared to the unsubstituted parent compound. nih.gov More complex alkynyl substitutions, such as trialkylsilyl-ethynyl groups, led to even more potent antagonists with IC50 values around 1 μM. nih.gov
| C-6 Substituent | Analogue Series | Biological Target/Assay | Observed Activity | Reference |
| 3,4-Dimethoxybenzenesulfonyl (related position) | N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides | HIF-1 transcriptional activity | IC50 in the range of 1.5–17 μM | nih.gov |
| Bromo | 3-Nitro-2-(trifluoromethyl)-2H-chromene | P2Y6 receptor antagonism | Moderate affinity | nih.gov |
| Ethynyl | 3-Nitro-2-(trifluoromethyl)-2H-chromene | P2Y6 receptor antagonism | 2-fold greater affinity than lead | nih.gov |
| Trialkylsilyl-ethynyl | 3-Nitro-2-(trifluoromethyl)-2H-chromene | P2Y6 receptor antagonism | IC50 of ~1 μM | nih.gov |
Influence of C-8 Position Modifications (e.g., hydroxyl, methoxy)
Modifications at the C-8 position of the chromene ring have also been investigated to understand their impact on biological activity. The introduction of small polar groups like hydroxyl or methoxy (B1213986) can alter the molecule's interaction with its biological target.
For instance, in a study of flavanone-chromene hybrids, the regiochemistry of a reaction was influenced by steric factors, with substitution occurring preferentially at the less hindered C-8 position compared to the C-6 position. mdpi.com While this study did not directly assess the biological impact of a C-8 hydroxyl or methoxy group on the 2,2-dimethyl-2H-chromene core, it highlights the accessibility of this position for modification. Another study on 8-methoxy-2H-chromene-3-carbaldehyde provides a synthetic route to such compounds, which are noted to be important components in biologically active pharmaceuticals. mdpi.com
Role of Substitutions on the Phenolic and Pyran Rings
Substitutions on both the phenolic and pyran rings of the 2,2-dimethyl-2H-chromene scaffold play a crucial role in defining the biological activity of its analogues.
On the phenolic ring, the position and nature of substituents are critical. For example, in a series of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides, the presence of a 3,4-dimethoxybenzenesulfonyl group was found to be most potent in inhibiting HIF-1 reporter activity. nih.gov This highlights the importance of the substitution pattern on the aryl group attached to the chromene core.
Modifications to the pyran ring can also significantly affect activity. For instance, the introduction of a nitro group at the C-3 position and a trifluoromethyl group at the C-2 position of the pyran ring in 2H-chromene derivatives was found to be important for their activity as P2Y6 receptor antagonists. nih.gov Attempts to find a bioisostere for the 3-nitro group were unsuccessful, suggesting its critical role in receptor binding. nih.gov
Stereochemical Requirements for Optimal Biological Response (e.g., specific chiral configurations)
The stereochemistry of 2,2-dimethyl-2H-chromene analogues can have a profound impact on their biological activity. While the 2,2-dimethyl substitution at the C-2 position of the pyran ring makes this carbon achiral, the introduction of substituents at other positions can create chiral centers, leading to the existence of enantiomers or diastereomers.
Although specific studies on the stereochemistry of 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene were not found in the provided search results, the importance of chirality in related chromane (B1220400) structures has been demonstrated. For example, the synthesis and biological evaluation of enantiomers of 10,10-dimethylhuperzine A, a compound with a related heterocyclic system, showed that one enantiomer was a potent inhibitor of acetylcholinesterase, while the other was inactive. nih.gov This underscores the principle that different enantiomers of a chiral drug can have distinct pharmacological profiles. The separation and biological evaluation of enantiomeric mixtures are therefore crucial steps in the development of chiral chromene-based therapeutic agents. mdpi.comresearchgate.netnih.gov
Rational Design Strategies for Optimizing Chromene Analogues
The SAR data gathered from studies on 2,2-dimethyl-2H-chromene analogues provide a foundation for the rational design of more potent and selective compounds. Several strategies can be employed to optimize these analogues:
Molecular Hybridization: This approach involves combining the 2,2-dimethyl-2H-chromene scaffold with other pharmacophores known to interact with the target of interest. This can lead to the development of hybrid molecules with enhanced affinity and efficacy. nih.govnih.gov
Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can improve the pharmacokinetic and pharmacodynamic properties of the lead compound. For example, exploring different alkoxy groups at the C-6 position to optimize lipophilicity and target engagement.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to design analogues that fit optimally into the binding site. This allows for the prediction of favorable interactions and the design of molecules with improved potency.
Privileged Structure-Based Design: Leveraging the 2,2-dimethyl-2H-chromene as a privileged scaffold, new libraries of compounds can be designed and synthesized with diverse substitutions at key positions (C-6, C-8, and on the pyran ring) to screen for a wide range of biological activities. nih.gov
By systematically applying these rational design strategies, it is possible to fine-tune the structure of 2,2-dimethyl-2H-chromene analogues to achieve desired therapeutic effects.
Enhancing Potency and Selectivity through Structural Modifications
The potency and selectivity of this compound analogues can be significantly influenced by systematic structural modifications at various positions of the chromene ring and its substituents. Research on related chromene derivatives, particularly those targeting ion channels like the Kv7 potassium channel family, has provided valuable insights into these relationships.
One key area of modification is the alkoxy chain at the 6-position. The length, branching, and presence of electron-withdrawing groups on this chain can have a profound impact on the compound's interaction with its biological target. For instance, in related series of chromene-based compounds, variations in the alkoxy group have been shown to modulate activity and selectivity.
Another critical aspect of SAR is the substitution pattern on the aromatic ring of the chromene nucleus. The introduction of small electron-donating or electron-withdrawing groups at other positions can fine-tune the electronic properties of the molecule, potentially leading to enhanced binding affinity and efficacy.
Furthermore, modifications to the 2,2-dimethyl group can also be explored. While often considered important for maintaining a specific conformation, subtle changes to these groups could influence the compound's metabolic stability and pharmacokinetic profile, indirectly affecting its in vivo potency.
The following interactive data table illustrates hypothetical SAR trends for analogues of this compound, based on established principles from related compound series.
| Analogue | Modification from Parent Compound | Relative Potency (Hypothetical) | Selectivity Profile (Hypothetical) |
|---|---|---|---|
| Parent Compound | 6-(4,4,4-trifluorobutoxy) | Baseline | Moderate |
| Analogue 1 | 6-butoxy (non-fluorinated) | Decreased | Lower |
| Analogue 2 | 6-(3,3,3-trifluoropropoxy) | Similar to Parent | Similar |
| Analogue 3 | Introduction of a 7-fluoro group | Increased | Enhanced |
| Analogue 4 | Replacement of 2,2-dimethyl with cyclopropyl | Decreased | Altered |
Modulating Activity via Electronic and Steric Effects
The biological activity of this compound analogues is intricately governed by the interplay of electronic and steric effects. The trifluorobutoxy group at the 6-position is a key determinant of these properties.
Electronic Effects: The presence of three fluorine atoms on the terminal carbon of the butoxy chain exerts a strong electron-withdrawing inductive effect. This effect can influence the electron density of the entire chromene ring system, which may be crucial for interactions with the target protein. For example, this can affect the pKa of nearby functional groups or the nature of aromatic interactions, such as pi-stacking or cation-pi interactions, within the binding pocket of a receptor or ion channel. The trifluoromethyl group is known for its ability to enhance target binding affinity through these electronic modulations. nih.gov
The interplay between these electronic and steric factors is critical for optimizing the pharmacological profile of these analogues. For instance, a modification that enhances electronic interactions but introduces steric hindrance may result in a net decrease in activity. Conversely, a change that improves steric fit but has unfavorable electronic consequences could also be detrimental.
The following interactive data table summarizes the key electronic and steric properties of the trifluoromethyl group and how they might influence the activity of the parent compound and its analogues.
| Property | Effect of the 4,4,4-Trifluorobutoxy Group | Potential Impact on Biological Activity |
|---|---|---|
| Electronic Effect | Strong electron-withdrawing inductive effect (-I) | Modulates electron density of the chromene ring, potentially enhancing electrostatic or hydrogen bonding interactions with the target. nih.gov |
| Steric Effect | Increased bulk compared to a non-fluorinated butoxy group | Influences binding site complementarity and can enforce a specific, more active conformation. nih.gov |
| Lipophilicity | Increased lipophilicity compared to a butoxy group | May improve membrane permeability and access to the target site, but excessive lipophilicity can lead to non-specific binding. |
| Metabolic Stability | The C-F bond is highly stable to metabolic degradation | Can lead to an improved pharmacokinetic profile and longer duration of action. nih.gov |
Computational Chemistry and Molecular Modeling in 2,2 Dimethyl 6 4,4,4 Trifluorobutoxy 2h Chromene Research
Application of Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. In the context of 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene, docking simulations are instrumental in elucidating its potential biological targets and understanding the molecular basis of its activity.
Detailed research findings from studies on analogous chromene structures reveal that the 2,2-dimethyl-2H-chromene scaffold serves as a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. For instance, derivatives of this scaffold have been investigated as inhibitors of various enzymes and receptors. In a typical molecular docking workflow, a three-dimensional model of the target protein is obtained from crystallographic data or homology modeling. The this compound molecule is then computationally placed into the active site of the protein in various conformations and orientations. A scoring function is employed to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. For example, the trifluorobutoxy group on the chromene ring can significantly influence binding affinity and selectivity due to its electronic and steric properties. Understanding these interactions at a molecular level is crucial for optimizing the lead compound to enhance its potency and specificity.
| Parameter | Description | Typical Value/Range |
| Docking Score | Estimated binding affinity (e.g., in kcal/mol). | -5 to -12 kcal/mol |
| Key Interacting Residues | Amino acids in the target's active site forming significant bonds with the ligand. | e.g., TYR 210, SER 145, LEU 352 |
| Type of Interactions | Nature of the chemical bonds formed between ligand and target. | Hydrogen bonds, hydrophobic, van der Waals |
| RMSD | Root-mean-square deviation between the docked pose and a known binding mode (if available). | < 2.0 Å |
Utilization of Ligand-Based and Structure-Based Drug Design Principles
Both ligand-based and structure-based drug design principles are integral to the discovery and development of novel therapeutic agents based on the this compound scaffold.
Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target. acs.org As described in the molecular docking section, this information allows for the rational design of molecules that can fit into the active site and modulate the target's function. acs.org If the crystal structure of a target protein in complex with a ligand analogous to this compound is available, it provides a detailed blueprint for designing new derivatives with improved binding characteristics. For instance, the trifluorobutoxy side chain could be modified to better occupy a hydrophobic pocket within the active site, thereby increasing potency.
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target is unknown. This approach utilizes the information from a set of known active molecules (ligands) to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. By analyzing a series of active chromene derivatives, a pharmacophore model can be generated. This model can then be used to screen virtual libraries for new compounds that possess the required features, or to guide the modification of the this compound scaffold to better fit the pharmacophore and, consequently, have a higher probability of being active.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) methodologies are statistical methods aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict their activity without the need for experimental testing of every compound.
In a QSAR study, a set of chromene derivatives with known biological activities is used as a training set. For each molecule, a series of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical equation that relates these descriptors to the observed biological activity.
The resulting QSAR model can then be used to predict the activity of new, unsynthesized chromene derivatives. This predictive capability is highly valuable for prioritizing which compounds to synthesize and test, thereby saving significant time and resources. For instance, a QSAR model might reveal that increasing the length of the alkoxy chain at the 6-position of the chromene ring has a positive correlation with activity, up to a certain point.
| Descriptor Type | Example Descriptor | Information Encoded |
| Topological | Molecular Weight | Size of the molecule |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance |
| Steric | Molar Refractivity | Volume and shape of the molecule |
Conformational Analysis and Energetic Landscape Studies of Chromene Structures
The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis of this compound is therefore crucial for understanding its interactions with biological targets. The chromene ring system is not perfectly planar, and the attached substituent groups can rotate around single bonds, leading to a variety of possible conformations.
Computational methods, such as molecular mechanics and quantum mechanics, are used to explore the conformational space of the molecule and to determine the relative energies of different conformers. The results of these calculations can be visualized as an energetic landscape, where low-energy conformations represent the most stable and likely shapes of the molecule.
Understanding the preferred conformation of this compound is essential for molecular docking studies and for the development of accurate pharmacophore models. The energetic barrier to transition between different conformations can also play a role in the molecule's biological activity, as it may need to adopt a specific, higher-energy conformation to bind to its target. The rigidity or flexibility of the chromene scaffold and its substituents is a key determinant of its binding properties and is a primary focus of conformational analysis. researchgate.net
Future Research Directions and Emerging Therapeutic Potential
Development of Novel and Efficient Synthetic Routes for Compound Diversification
The future development of 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene as a therapeutic lead hinges on the availability of efficient and versatile synthetic methodologies. While general methods for 2H-chromene synthesis are established, such as the cyclization of propargylic aryl ethers or domino oxa-Michael/aldol reactions, research into routes that are amenable to the specific trifluorobutoxy substituent and allow for broad diversification is crucial. rsc.orgnih.govorganic-chemistry.org
Future synthetic strategies should focus on:
Late-stage functionalization: Developing reactions that allow for the modification of the chromene core after the introduction of the trifluorobutoxy group would be highly valuable for creating a library of analogs. rsc.org This could include C-H activation, halogenation, and cross-coupling reactions at various positions of the chromene ring.
Modular approaches: Synthetic routes that allow for the easy introduction of diverse functional groups on both the chromene nucleus and the trifluorobutoxy side chain are needed. The Petasis condensation reaction, for instance, could be adapted to prepare a variety of 2-substituted-2H-chromenes. organic-chemistry.org
Stereoselective synthesis: For derivatives with chiral centers, developing asymmetric synthetic methods will be important to investigate the stereochemical requirements for biological activity.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages |
| Domino Reactions | Multi-component reactions that form multiple bonds in a single operation. | High efficiency, atom economy, and rapid generation of molecular complexity. |
| Late-Stage C-H Functionalization | Direct modification of C-H bonds on the chromene scaffold. | Allows for rapid diversification of a core structure without de novo synthesis. |
| Cross-Coupling Reactions | Palladium- or nickel-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. | High functional group tolerance and ability to introduce a wide range of substituents. |
| Asymmetric Catalysis | Use of chiral catalysts to produce enantiomerically enriched products. | Enables the study of stereoisomers and their differential biological activities. |
Deeper Mechanistic Elucidation of this compound's Biological Actions
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent. Chromene derivatives are known to interact with a wide array of cellular targets and pathways, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects. orientjchem.org
Future research should aim to:
Identify cellular pathways: High-throughput screening and "omics" technologies (genomics, proteomics, metabolomics) can be employed to identify the cellular pathways modulated by the compound.
Investigate the role of the trifluorobutoxy group: The trifluoromethyl group is known to enhance metabolic stability and can act as a bioisostere for other chemical groups, potentially altering the compound's interaction with its biological targets. nih.govresearchgate.net Studies are needed to determine how this specific substituent influences the mechanism of action compared to non-fluorinated analogs. The introduction of fluorine can also impact a drug's pharmacokinetic properties, such as absorption and tissue distribution. annualreviews.orgresearchgate.net
Elucidate downstream signaling: Once primary targets are identified, detailed studies of downstream signaling cascades will be necessary to build a comprehensive picture of the compound's biological activity.
Identification and Validation of New Molecular Targets
A critical area of future investigation is the identification and validation of the specific molecular targets of this compound. Many chromene-based compounds have shown promise as anticancer agents by targeting various proteins involved in cancer progression. nih.govresearchgate.netbenthamdirect.com
Potential molecular targets for this compound, based on the activities of related chromenes, could include:
Kinases: Several chromene derivatives have been reported to inhibit protein kinases, such as c-Src kinase and Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer. nih.govnih.govnih.gov
Tubulin: Some chromenes are known to interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net
Apoptosis-related proteins: The Bcl-2 family of proteins, which regulate apoptosis, are also potential targets for chromene derivatives. nih.gov
The table below summarizes potential molecular targets and their relevance.
| Potential Molecular Target | Biological Function | Relevance in Disease |
| c-Src Kinase | A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. | Overexpressed in various cancers, contributing to tumor growth and metastasis. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. | Dysregulation is a hallmark of many cancers, making it a key therapeutic target. nih.gov |
| Tubulin | A protein that polymerizes into microtubules, essential components of the cytoskeleton involved in cell division. | Disruption of microtubule dynamics is a clinically validated anticancer strategy. researchgate.net |
| Bcl-2 Family Proteins | A group of proteins that regulate apoptosis (programmed cell death). | Imbalances in Bcl-2 family members can lead to cancer cell survival and resistance to therapy. nih.gov |
Strategic Design and Development of Next-Generation Chromene-Based Research Compounds
Building on the knowledge gained from the aforementioned research areas, the strategic design of next-generation compounds based on the this compound scaffold can be undertaken. This will involve a multidisciplinary approach combining computational modeling, synthetic chemistry, and biological evaluation.
Key considerations for the design of next-generation compounds include:
Structure-Activity Relationship (SAR) studies: A systematic exploration of how modifications to the chromene core and the trifluorobutoxy side chain affect biological activity will be essential for optimizing potency and selectivity. orientjchem.org
Improving pharmacokinetic properties: The trifluorobutoxy group is expected to confer favorable pharmacokinetic properties, such as increased metabolic stability and membrane permeability. researchgate.netnih.gov Further modifications can be made to fine-tune these properties for optimal drug-like characteristics. The incorporation of fluorine is a well-established strategy to enhance the metabolic stability of drug candidates. annualreviews.org
Bioisosteric replacement: The trifluoroalkyl group can serve as a bioisostere for other functional groups, and exploring other fluorinated and non-fluorinated bioisosteres could lead to compounds with improved properties. nih.govselvita.comu-tokyo.ac.jpnih.gov
The development of this compound and its analogs holds significant promise for the discovery of novel therapeutic agents. A concerted research effort focusing on synthetic innovation, mechanistic insight, and rational drug design will be crucial to unlocking the full therapeutic potential of this intriguing class of compounds.
Q & A
Basic: What are the established synthetic routes for 2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via acid-catalyzed cyclization of propargylic alcohols. For example, trifluoromethanesulfonic acid in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) effectively promotes cyclization, as demonstrated in analogous chromene derivatives . Key steps include:
- Substrate Preparation : Start with a phenolic precursor bearing a 4,4,4-trifluorobutoxy group.
- Cyclization : Use catalytic triflic acid (0.1–1.0 eq) in HFIP at 50–80°C for 1–3 hours.
- Purification : Flash column chromatography (hexane/ethyl acetate gradient) yields >90% purity.
Optimization Tips : Adjust acid concentration and reaction time to minimize side products like dimerization. Monitor via TLC and confirm purity via NMR .
Basic: How is structural confirmation performed for this compound, and what analytical discrepancies might arise?
Methodological Answer:
Use a multi-spectral approach:
- and NMR : Identify characteristic signals (e.g., trifluorobutoxy CF at δ ~-63 ppm in NMR, chromene methyl groups at δ 1.4–1.6 ppm) .
- HRMS : Confirm molecular ion [M+H] with <2 ppm error.
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .
Discrepancies : Overlapping signals in NMR (e.g., aromatic vs. alkoxy protons) may require 2D NMR (COSY, HSQC) for resolution .
Advanced: What computational methods are suitable for predicting the physicochemical and optical properties of this chromene derivative?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate dipole moments, polarizability, and HOMO-LUMO gaps. Compare with experimental UV-Vis data .
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions (e.g., DMSO, ethanol) .
- Thermodynamic Properties : Calculate Gibbs free energy of formation and heat capacity using vibrational frequency analysis .
Advanced: How does the stereochemistry of this compound influence its pharmacological activity?
Methodological Answer:
The compound’s chromene core and substituent orientation affect target binding. For example:
- Enantioselective Synthesis : Resolve enantiomers via chiral HPLC and test I potassium channel inhibition (IC assays in ventricular myocytes) .
- Docking Studies : Use AutoDock Vina to model interactions with Kv7.1 channels. The trifluorobutoxy group’s conformation may enhance hydrophobic binding .
Advanced: How can researchers resolve contradictions between synthetic yields and biological activity data?
Methodological Answer:
- Purity Analysis : Verify via HPLC-MS; trace impurities (e.g., unreacted propargyl intermediates) may artificially inflate/deflate activity .
- Dose-Response Curves : Perform Hill equation analysis to distinguish between true activity and solvent/DMSO artifacts .
- Control Experiments : Compare with structurally similar analogs (e.g., HMR-1556) to isolate substituent-specific effects .
Advanced: What strategies are effective for functionalizing the chromene scaffold to enhance bioactivity?
Methodological Answer:
- Isoxazole Tagging : React with aryl aldoximes under Cu-SBA-15 catalysis to introduce heterocyclic moieties, improving metabolic stability .
- Propargylation : Use propargyl bromide/KCO in acetone to add alkynyl groups for click chemistry modifications .
Basic: What solvents and conditions are optimal for stabilizing this compound during storage?
Methodological Answer:
- Storage : Use anhydrous DMSO or ethanol at -20°C under inert gas (N). Avoid aqueous buffers to prevent hydrolysis of the trifluorobutoxy group .
- Stability Assays : Monitor degradation via NMR over 30 days; <5% degradation indicates acceptable conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace trifluorobutoxy with methoxy or chloro groups) and test in patch-clamp assays for I inhibition .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with IC values .
Basic: What biological assays are recommended for evaluating its therapeutic potential?
Methodological Answer:
- Cardiac Ion Channel Assays : Use HEK-293 cells expressing hERG/Kv7.1 channels for selectivity profiling .
- Cytotoxicity Screening : Test in MTT assays (e.g., HepG2 cells) to rule offtarget toxicity .
Advanced: How can researchers address batch-to-batch variability in synthetic outcomes?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust acid catalyst feed .
- DoE Optimization : Use a central composite design to evaluate factors (temperature, solvent ratio) and identify critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
